
2,5-Dimethylbenzene-1,3-dicarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethylbenzene-1,3-dicarbaldehyde is an aromatic compound with two methyl groups and two aldehyde groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethylbenzene-1,3-dicarbaldehyde typically involves the formylation of 2,5-dimethylbenzene. One common method is the Vilsmeier-Haack reaction, where 2,5-dimethylbenzene reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) under controlled conditions to yield the desired dicarbaldehyde.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dimethylbenzene-1,3-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The methyl groups can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in an acidic or basic medium.
Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: 2,5-Dimethylterephthalic acid.
Reduction: 2,5-Dimethylbenzene-1,3-dimethanol.
Substitution: 2,5-Dimethyl-3-nitrobenzaldehyde (nitration product).
Applications De Recherche Scientifique
2,5-Dimethylbenzene-1,3-dicarbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,5-Dimethylbenzene-1,3-dicarbaldehyde depends on the specific reactions it undergoes. For example, in oxidation reactions, the aldehyde groups are converted to carboxylic acids through the transfer of oxygen atoms from the oxidizing agent. In reduction reactions, the aldehyde groups are converted to alcohols through the addition of hydrogen atoms from the reducing agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dimethylbenzene-1,3-dicarbaldehyde
- 2,6-Dimethylbenzene-1,3-dicarbaldehyde
- 3,5-Dimethylbenzene-1,2-dicarbaldehyde
Uniqueness
2,5-Dimethylbenzene-1,3-dicarbaldehyde is unique due to the specific positioning of its methyl and aldehyde groups, which influences its reactivity and the types of reactions it can undergo. This positional arrangement can lead to different chemical properties and applications compared to its isomers.
Propriétés
Numéro CAS |
115436-61-8 |
|---|---|
Formule moléculaire |
C10H10O2 |
Poids moléculaire |
162.18 g/mol |
Nom IUPAC |
2,5-dimethylbenzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C10H10O2/c1-7-3-9(5-11)8(2)10(4-7)6-12/h3-6H,1-2H3 |
Clé InChI |
QRQWWOMGFKTGTH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C=O)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


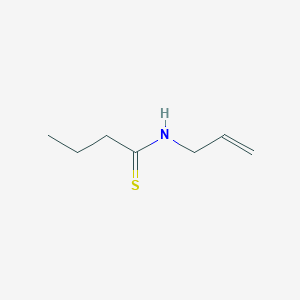
![1-{[(Benzyloxy)carbonyl]oxy}-2-methylpyridin-1-ium chloride](/img/structure/B14289922.png)
![ethyl (Z)-2-[(2-fluorophenyl)diazenyl]-3-hydroxybut-2-enoate](/img/structure/B14289926.png)
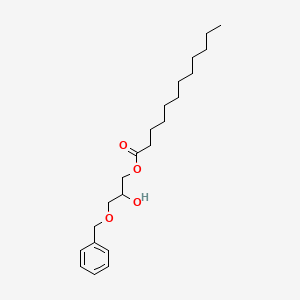
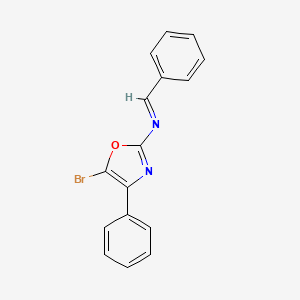
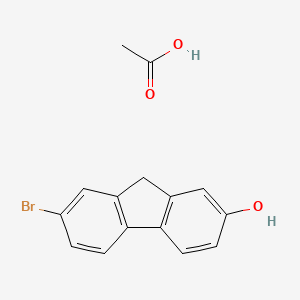
![2-[2-(Naphthalen-2-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14289941.png)
![Propan-2-yl [(chlorosulfanyl)methyl]carbamate](/img/structure/B14289944.png)
![1-[(5-Methyl-6-oxo-6H-1,3,4-oxadiazin-2-yl)methyl]pyridin-1-ium](/img/structure/B14289945.png)
![Benzo[h]quinazolin-2(1H)-one, 4-(4-chlorophenyl)-3,4,5,6-tetrahydro-](/img/structure/B14289959.png)
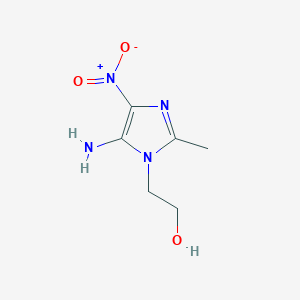
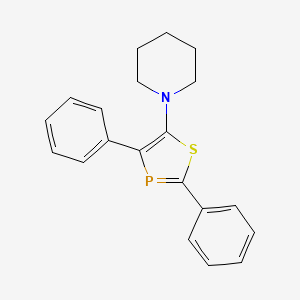
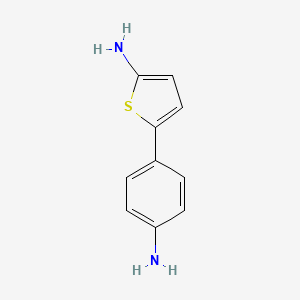
![1-Methyl-9-[(2,3,5,6-tetrafluorophenyl)methyl]-9H-beta-carboline](/img/structure/B14289987.png)
